molecular formula C10H11BrClNO B12507619 3-(3-Bromo-5-chlorophenyl)morpholine

3-(3-Bromo-5-chlorophenyl)morpholine

Cat. No.: B12507619
M. Wt: 276.56 g/mol
InChI Key: PASYNHKFAFJRFY-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-chlorophenyl)morpholine is an organic compound with the molecular formula C10H11BrClNO It is a derivative of morpholine, where the morpholine ring is substituted with a 3-bromo-5-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-chlorophenyl)morpholine typically involves the reaction of 3-bromo-5-chloroaniline with morpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-chlorophenyl)morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmorpholine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(3-Bromo-5-chlorophenyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biological studies to understand the interactions of morpholine derivatives with biological targets.

    Chemical Synthesis: It is utilized in the synthesis of complex organic molecules, aiding in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-chlorophenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromo-5-nitrophenyl)morpholine
  • 3-(3-Bromo-5-fluorophenyl)morpholine
  • 3-(3-Bromo-5-methylphenyl)morpholine

Uniqueness

3-(3-Bromo-5-chlorophenyl)morpholine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

3-(3-bromo-5-chlorophenyl)morpholine

InChI

InChI=1S/C10H11BrClNO/c11-8-3-7(4-9(12)5-8)10-6-14-2-1-13-10/h3-5,10,13H,1-2,6H2

InChI Key

PASYNHKFAFJRFY-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC(=CC(=C2)Br)Cl

Origin of Product

United States

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